

# 1-(ethoxycarbonyl)cyclobutanecarboxylic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

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An In-depth Technical Guide to **1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid**: Properties, Synthesis, and Applications

## Introduction

**1-(Ethoxycarbonyl)cyclobutanecarboxylic acid**, also known as cyclobutane-1,1-dicarboxylic acid monoethyl ester, is an organic compound featuring a four-membered cyclobutane ring.[1] This bifunctional molecule, containing both a carboxylic acid and an ethyl ester group attached to the same carbon atom, serves as a highly versatile intermediate in organic synthesis. Its unique structural properties, including the inherent strain of the cyclobutane ring, make it a valuable building block in the fields of medicinal chemistry and materials science.[1][2] The strategic placement of two distinct carbonyl functionalities allows for selective chemical transformations, providing a gateway to more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and applications for researchers and drug development professionals.

## Physicochemical and Spectroscopic Properties

**1-(Ethoxycarbonyl)cyclobutanecarboxylic acid** is typically a colorless to light yellow oil or liquid at room temperature.[3] Its dual functional groups—a hydrogen-bond-donating carboxylic acid and a polar ester group—grant it moderate polarity and solubility in a range of organic solvents.[1]

Table 1: Physicochemical Properties of **1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid**

Property	Value	Source(s)
CAS Number	54450-84-9	[1][4]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>4</sub>	[1][4]
Molecular Weight	172.18 g/mol	[1][4]
Appearance	Colorless oil/liquid	[3]
Density	1.117 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.451	
Flash Point	>110 °C (>230 °F) - closed cup	
Solubility	Soluble in Chloroform, Dichloromethane, Methanol	[5]

## Spectroscopic Profile

- Nuclear Magnetic Resonance (NMR) Spectroscopy: In <sup>1</sup>H NMR, the spectrum would characteristically show a triplet and a quartet for the ethoxy group protons, complex multiplets for the cyclobutane ring protons, and a broad singlet for the acidic proton of the carboxylic acid. The <sup>13</sup>C NMR spectrum would display distinct signals for the two carbonyl carbons (ester and carboxylic acid), the carbons of the ethoxy group, and the carbons of the cyclobutane ring.[6]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching absorptions. A sharp peak around 1730-1750 cm<sup>-1</sup> corresponds to the ester, while a broader absorption between 1700-1725 cm<sup>-1</sup> is characteristic of the carboxylic acid. A very broad O-H stretching band from the carboxylic acid dimer is also expected in the 2500-3300 cm<sup>-1</sup> region.[7]
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M<sup>+</sup>) at m/z 172. Key fragmentation patterns would include the loss of an ethoxy group (-OC<sub>2</sub>H<sub>5</sub>), water (-H<sub>2</sub>O), or carbon dioxide (-CO<sub>2</sub>).

# Synthesis and Manufacturing

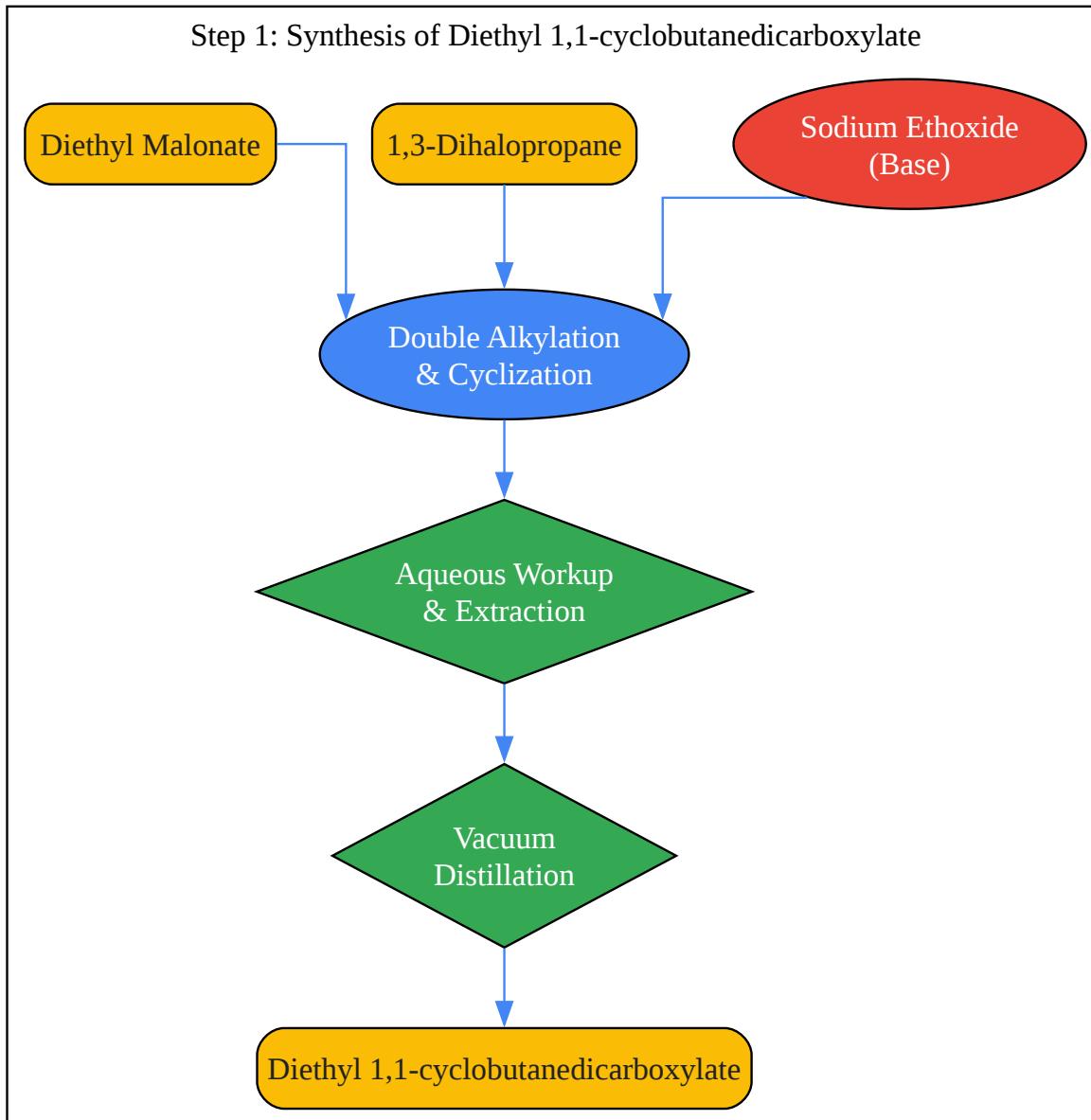
The primary route to **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** is a two-step process starting from diethyl malonate. The first step involves the formation of the cyclobutane ring to create the precursor, diethyl 1,1-cyclobutanedicarboxylate, followed by a selective mono-hydrolysis.

## Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This synthesis is a classic example of a malonic ester synthesis involving a double alkylation with a dihalide. The reaction of diethyl malonate with 1,3-dihalopropanes (such as 1-bromo-3-chloropropane or 1,3-dibromopropane) in the presence of a strong base like sodium ethoxide yields the cyclic diester.[8][9]

- **Base Preparation:** A solution of sodium ethoxide is prepared by carefully adding metallic sodium (2 gram atoms) to absolute ethanol (approx. 800 mL for 1 mole of ester) in a flask equipped with a reflux condenser. Maintaining anhydrous conditions is critical to prevent premature hydrolysis of the esters and to ensure the reactivity of the sodium ethoxide.[8]
- **Reaction Setup:** In a separate three-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge diethyl malonate (1 mole) and trimethylene chlorobromide (1 mole).[8]
- **Alkylation:** Heat the diethyl malonate mixture to approximately 80°C. Vigorously stir the mixture while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a gentle reflux.[8]
- **Reflux:** After the addition is complete (typically 1.5-2 hours), continue to reflux the mixture with stirring for an additional hour to ensure the reaction goes to completion.[8]
- **Workup:** Cool the reaction mixture and add cold water to dissolve the sodium halide salts formed. Separate the organic layer. Extract the aqueous layer with diethyl ether (3x) to recover any dissolved product.
- **Purification:** Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvents by distillation. The crude residue is then purified by

vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point: 91–96°C at 4 mmHg or 104–105°C at 12 mmHg).[5][8]



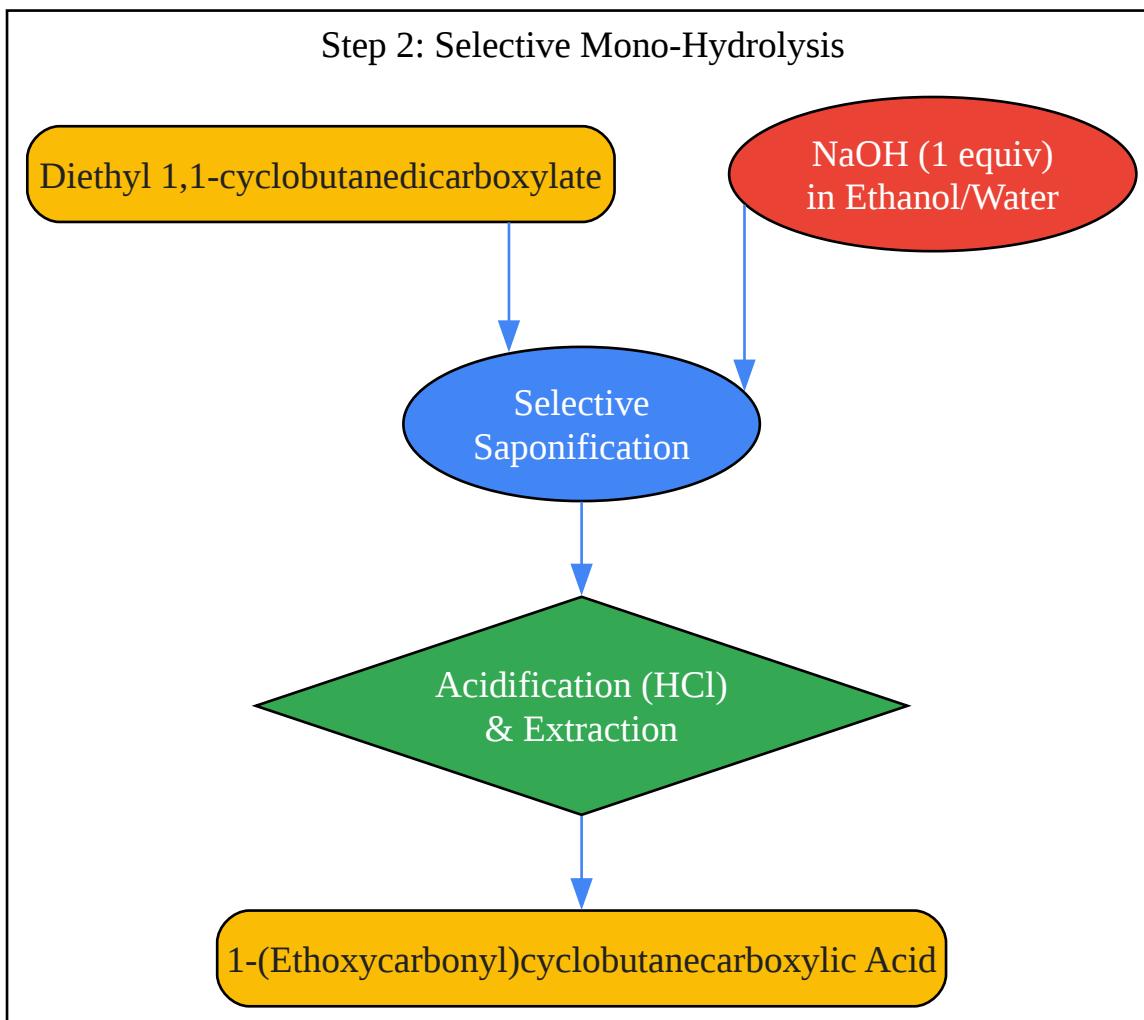
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Caption: Workflow for the synthesis of the diester precursor.

## Step 2: Selective Hydrolysis to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

The target compound is obtained by the careful, selective saponification of one of the two ester groups of diethyl 1,1-cyclobutanedicarboxylate. Using exactly one equivalent of a strong base, such as sodium hydroxide, ensures that the reaction preferentially stops at the mono-acid stage.

- Reaction Setup: Dissolve diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in ethanol in a flask equipped with a stirrer.[\[3\]](#)
- Hydrolysis: Prepare a solution of sodium hydroxide (1 equivalent) in water (to make a 1N solution). Add this basic solution dropwise to the stirred ester solution at room temperature. [\[3\]](#)
- Reaction Time: Stir the resulting mixture at room temperature for several hours (e.g., 6 hours) to allow for complete mono-saponification.[\[3\]](#)
- Workup: Concentrate the reaction mixture by evaporation to remove most of the ethanol. The residue is then diluted with water and washed with diethyl ether to remove any unreacted starting material.
- Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH below 2. This protonates the carboxylate salt, precipitating the desired carboxylic acid.[\[3\]](#)
- Isolation: Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** as a colorless oil.[\[3\]](#)



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Caption: Workflow for the selective hydrolysis to the target mono-acid.

## Reactivity and Applications

The synthetic utility of **1-(ethoxycarbonyl)cyclobutanecarboxylic acid** stems from the differential reactivity of its two functional groups. This allows for orthogonal chemical strategies where one group can be modified while the other remains protected or unreactive.

## Chemical Reactivity

- Carboxylic Acid Moiety: The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride (e.g., with thionyl chloride), amide

coupling, or reduction.

- **Ester Moiety:** The ethyl ester can be hydrolyzed under harsher basic or acidic conditions to yield cyclobutane-1,1-dicarboxylic acid.[9][10] It can also be reduced (e.g., with LiAlH<sub>4</sub>) or undergo transesterification.
- **Cyclobutane Ring:** The four-membered ring is characterized by significant angle strain. While relatively inert under many conditions, this strain can influence the stereochemical outcomes of reactions on adjacent carbons and can be exploited in certain ring-opening or rearrangement reactions under more forceful conditions.[1][2]

## Applications in Drug Discovery and Organic Synthesis

The cyclobutane scaffold is increasingly incorporated into drug candidates to enhance metabolic stability, introduce conformational constraints, and serve as a non-planar bioisostere for aromatic rings.[2]

- **Pharmaceutical Intermediates:** Cyclobutane derivatives are key components in a variety of approved drugs.[11] The precursor, diethyl 1,1-cyclobutanedicarboxylate, is a known intermediate in the synthesis of the platinum-based anticancer drug Carboplatin.[5][12][13][14] This highlights the industrial relevance of this chemical family.
- **Versatile Building Block:** As a bifunctional molecule, it serves as a foundational building block for more complex structures. For example, the carboxylic acid can be coupled to an amine, and the ester can then be hydrolyzed and subjected to a second, different coupling reaction, enabling the divergent synthesis of compound libraries for screening.

## Safety and Handling

**1-(Ethoxycarbonyl)cyclobutanecarboxylic acid** is classified as a hazardous substance requiring careful handling.

- **Hazards:** It is labeled as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also classified as having acute oral toxicity (Category 4).[15]
- **Precautions for Safe Handling:** Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a lab coat, must be

worn.[15] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

- Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[5][15]

## Conclusion

**1-(Ethoxycarbonyl)cyclobutanecarboxylic acid** is a strategically important chemical intermediate whose value is derived from its unique combination of a strained cyclobutane ring and two differentially reactive carbonyl functionalities. Its synthesis is well-established through a robust two-step sequence, making it an accessible building block for advanced applications. For researchers in drug discovery and organic synthesis, this compound offers a reliable platform for creating novel molecular entities with tailored three-dimensional structures and improved pharmacological properties. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research and development setting.

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- To cite this document: BenchChem. [1-(ethoxycarbonyl)cyclobutanecarboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588807#1-ethoxycarbonyl-cyclobutanecarboxylic-acid-chemical-properties]

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